molecular formula C15H18N4O2 B2489644 N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide CAS No. 2034413-72-2

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide

Cat. No.: B2489644
CAS No.: 2034413-72-2
M. Wt: 286.335
InChI Key: OZURPOYEWVBXIM-UHFFFAOYSA-N
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Description

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the phenyl group and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity and potential as a lead compound for drug development.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Its applications in industrial processes, such as catalysis and material science, are also being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide include other oxadiazole derivatives and pyrrolidine-based compounds. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-16-15(20)19-8-12(11-6-4-3-5-7-11)13(9-19)14-17-10-21-18-14/h3-7,10,12-13H,2,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZURPOYEWVBXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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